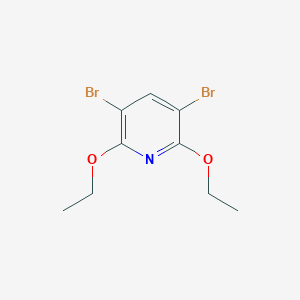

3,5-Dibromo-2,6-diethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11Br2NO2 |

|---|---|

Molecular Weight |

325g/mol |

IUPAC Name |

3,5-dibromo-2,6-diethoxypyridine |

InChI |

InChI=1S/C9H11Br2NO2/c1-3-13-8-6(10)5-7(11)9(12-8)14-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

CDCVVINJNFMSFP-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C(=N1)OCC)Br)Br |

Canonical SMILES |

CCOC1=C(C=C(C(=N1)OCC)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromo 2,6 Diethoxypyridine

Direct Bromination Approaches

Direct bromination of an existing diethoxypyridine scaffold represents a straightforward route to 3,5-Dibromo-2,6-diethoxypyridine. The regioselectivity and efficiency of this transformation are highly dependent on the reaction conditions, particularly the choice of solvent and the presence of acidic or basic media.

Regioselective Bromination of 3,5-Diethoxypyridine (B3066971) Precursors

The direct bromination of 3,5-diethoxypyridine is a key method for the synthesis of this compound. The ethoxy groups at the 3- and 5-positions activate the pyridine (B92270) ring towards electrophilic substitution, directing the incoming bromine atoms to the ortho and para positions. In an acidic medium, the bromination of 3,5-diethoxypyridine has been shown to yield 2,6-dibromo-3,5-diethoxypyridine as the sole reaction product rsc.org. This high regioselectivity is attributed to the directing influence of the ethoxy groups, which strongly favor substitution at the 2- and 6-positions.

Influence of Reaction Conditions and Solvents on Bromination Outcomes (e.g., Acidic vs. Pyridine Medium)

The outcome of the bromination of 3,5-diethoxypyridine is significantly influenced by the reaction medium. While an acidic environment leads to the formation of the dibrominated product, carrying out the reaction in pyridine as a solvent results in a mixture of 2-bromo-3,5-diethoxypyridine (B1184335) and the dibromo-compound rsc.org. This suggests that the basicity of the pyridine solvent modulates the reactivity of the bromine and the pyridine substrate, allowing for the isolation of the mono-brominated intermediate.

Table 1: Influence of Reaction Medium on the Bromination of 3,5-Diethoxypyridine

| Reaction Medium | Starting Material | Product(s) | Reference |

| Acidic Medium | 3,5-Diethoxypyridine | 2,6-Dibromo-3,5-diethoxypyridine | rsc.org |

| Pyridine | 3,5-Diethoxypyridine | 2-Bromo-3,5-diethoxypyridine and 2,6-Dibromo-3,5-diethoxypyridine | rsc.org |

Synthesis via Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange reactions provide a powerful tool for the regioselective functionalization of pyridine rings. This approach involves the treatment of a di-substituted pyridine with an organolithium reagent to generate a lithiated intermediate, which can then be quenched with an electrophile, such as bromine, to introduce a bromine atom at a specific position.

Multi-Step Synthesis from Pre-functionalized Pyridine Derivatives

Multi-step syntheses offer a versatile approach to complex pyridine derivatives, allowing for the sequential introduction of different functional groups. This strategy is particularly useful when direct methods are not feasible or lack the desired regioselectivity.

Routes Involving 2,6-Dibromopyridine (B144722) Analogs

A logical synthetic pathway to this compound could commence from a pre-functionalized pyridine ring, such as 2,6-dibromopyridine or 3,5-dibromopyridine (B18299). For example, 2,6-dibromopyridine can be synthesized from 2,6-dichloropyridine (B45657) through a reflux reaction with a bromide source in an acidic medium google.com. Once obtained, further functionalization would be required to introduce the ethoxy groups at the 3- and 5-positions. This could potentially be achieved through a sequence of nitration, reduction, and diazotization followed by substitution with ethoxide, although this would likely be a lengthy process.

Alternatively, starting from 3,5-dibromopyridine, one could envision a route involving the introduction of hydroxyl groups at the 2- and 6-positions, followed by etherification with ethanol (B145695) to yield the target compound. The synthesis of 3,5-dibromopyridine itself can be accomplished by the bromination of pyridine in the presence of sulfuric acid and thionyl chloride chemicalbook.com.

Conversion from Mono-brominated Diethoxypyridine Intermediates (e.g., 2-Bromo-3,5-diethoxypyridine)

As established in the direct bromination of 3,5-diethoxypyridine in a pyridine medium, 2-bromo-3,5-diethoxypyridine is a co-product alongside the desired dibromo compound rsc.org. This mono-brominated intermediate serves as a direct precursor to this compound. The further bromination of 2-bromo-3,5-diethoxypyridine is a reversible process, indicating that under the appropriate conditions, the second bromine atom can be introduced at the 6-position to afford the target molecule rsc.org.

Table 2: Summary of Synthetic Precursors and Intermediates

| Compound Name | Role in Synthesis |

| 3,5-Diethoxypyridine | Starting material for direct bromination |

| 2,6-Dibromopyridine | Potential starting material for multi-step synthesis |

| 3,5-Dibromopyridine | Potential starting material for multi-step synthesis |

| 2-Bromo-3,5-diethoxypyridine | Intermediate in direct bromination and precursor for further bromination |

| 2,6-Dichloropyridine | Precursor for the synthesis of 2,6-dibromopyridine |

| Pyridine | Precursor for the synthesis of 3,5-dibromopyridine |

Reversible Bromination Processes and Equilibrium Studies in Diethoxypyridine Systems

The synthesis of this compound can be influenced by reversible bromination reactions, a phenomenon that has been noted in the study of diethoxypyridine systems. These equilibria can affect product distribution and yield, making their consideration crucial for synthetic strategy.

Research has demonstrated that the bromination of 2,6-diethoxypyridine (B172836) derivatives is not always a unidirectional process. Specifically, the formation of 2,6-dibromo-3,5-diethoxypyridine from its monobrominated precursor, 2-bromo-3,5-diethoxypyridine, has been identified as a reversible reaction. researchgate.net This equilibrium implies that under certain conditions, the dibrominated product can revert to the monobrominated form.

The direction of this equilibrium is sensitive to the reaction conditions. For instance, it has been reported that heating 2,6-dibromo-3,5-diethoxypyridine with a solution of hydrobromic acid in glacial acetic acid can shift the equilibrium toward the formation of 2-bromo-3,5-diethoxypyridine. researchgate.net This observation underscores the principle of Le Chatelier, where the presence of a high concentration of bromide ions (from HBr) can favor the reverse reaction, leading to the removal of a bromine substituent from the pyridine ring.

Another notable reversible process involves 2,6-dibromo-3,5-diethoxypyridine itself. When this compound is treated with a mixture of ferric bromide and bromine in sunlight at 0°C, it can be converted into 6,6′-dibromo-3,3′,5,5′-tetraethoxy-2,2′-dipyridyl. researchgate.net This reaction, which involves the coupling of two pyridine rings, has also been shown to be reversible. researchgate.net The dipyridyl derivative can be cleaved to form a 6-bromo-3,5-diethoxy-2-nitropyridine, which can then be converted back to the dipyridyl compound. researchgate.net

While these reversible processes have been qualitatively described, detailed quantitative equilibrium studies, including the determination of equilibrium constants (Keq) and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes, are not extensively documented in the available scientific literature for these specific diethoxypyridine systems. Such quantitative data would be invaluable for optimizing the synthesis of this compound by allowing for precise control over the reaction equilibrium to maximize the yield of the desired product.

The following table summarizes the identified reversible bromination reactions in diethoxypyridine systems based on the available research findings.

| Reactants | Products | Conditions Favoring Forward Reaction | Conditions Favoring Reverse Reaction |

| 2-Bromo-3,5-diethoxypyridine + Br₂ | 2,6-Dibromo-3,5-diethoxypyridine + HBr | Presence of a brominating agent (e.g., Br₂) | Heating with hydrobromic acid in glacial acetic acid |

| 2 x 2,6-Dibromo-3,5-diethoxypyridine | 6,6′-Dibromo-3,3′,5,5′-tetraethoxy-2,2′-dipyridyl | Shaking with ferric bromide and bromine in sunlight at 0°C | Reaction with a mixture of sulfuric acid and fuming nitric acid to yield a nitropyridine derivative, which can then be reconverted. |

Table 1. Summary of Reversible Bromination Processes in Diethoxypyridine Systems

Reactivity and Functionalization of 3,5 Dibromo 2,6 Diethoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions of the 3,5-dibromo-2,6-diethoxypyridine ring are susceptible to substitution through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of substituted pyridine (B92270) derivatives. Palladium-catalyzed reactions, in particular, have proven to be highly efficient for the functionalization of this scaffold.

Palladium complexes are versatile catalysts for a multitude of cross-coupling reactions, leveraging the reactivity of the C-Br bonds on the pyridine core. The choice of catalyst, ligands, base, and reaction conditions can influence the selectivity and efficiency of these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. nih.govyonedalabs.com For dihalogenated pyridines, the site-selectivity of the reaction is a key consideration. In substrates like 3,5-dibromo-2,6-dichloropyridine, which is structurally similar to this compound, sequential Suzuki-Miyaura coupling reactions occur preferentially at the C3 and C5 positions before reacting at the C2 and C6 positions. nih.gov This selectivity allows for the controlled, stepwise introduction of different aryl groups.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃ or K₃PO₄), and a solvent system like toluene, dioxane, or DMF, often with the addition of water. nih.govarkat-usa.orgmdpi.com The reaction of this compound with arylboronic acids can be performed stepwise to first yield 3-aryl-5-bromo-2,6-diethoxypyridine, which can then be subjected to a second Suzuki coupling to synthesize 3,5-diaryl-2,6-diethoxypyridines. This chemoselectivity provides a pathway to unsymmetrically substituted pyridine derivatives. researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines Data inferred from reactions with structurally similar dihalopyridine substrates.

| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 3,5-Dibromo-2,6-dichloropyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Reflux | 3-Aryl-5-bromo-2,6-dichloropyridine | Good |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Biaryl-3-hexylthiophene | Moderate to good |

The Stille reaction facilitates carbon-carbon bond formation by coupling an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This methodology is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the final product. wikipedia.orgnih.gov

For this compound, Stille coupling offers a route to introduce alkyl, vinyl, aryl, or alkynyl groups at the C3 and C5 positions. The reactivity of the C-Br bonds allows for selective functionalization. By controlling the stoichiometry of the organostannane reagent, it is possible to achieve mono- or di-substitution. Common palladium catalysts for Stille reactions include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The reaction is typically performed in non-polar solvents like THF or toluene. While highly effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. msu.edu

Table 2: General Conditions for Stille Cross-Coupling

| Electrophile | Nucleophile | Catalyst | Solvent | Key Features |

| Aryl Halide (e.g., this compound) | R-Sn(Alkyl)₃ | Pd(0) complex | THF, Toluene | Wide functional group tolerance; toxic tin reagents. wikipedia.orglibretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a base. wikipedia.orgmychemblog.com This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org The process involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.com

This methodology can be applied to this compound to introduce primary or secondary amines at the C3 and C5 positions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov Bidentate and sterically hindered phosphine ligands have been developed to improve catalyst performance and expand the scope of the reaction to include a wide variety of amines. wikipedia.org By controlling the reaction conditions and stoichiometry, selective mono- or di-amination can be achieved, leading to the synthesis of valuable 3-amino-5-bromo- or 3,5-diamino-2,6-diethoxypyridine derivatives.

Table 3: Key Components of the Buchwald-Hartwig Amination Reaction

| Component | Examples | Role |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-N bond formation. nih.gov |

| Ligand | Xantphos, BINAP, DPPF | Stabilizes the palladium center and influences reactivity. wikipedia.orgmychemblog.com |

| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Promotes deprotonation of the amine. mychemblog.com |

| Amine | Primary amines, secondary amines, amides | Nucleophile for C-N bond formation. mychemblog.com |

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne. gold-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgjk-sci.com The development of copper-free Sonogashira protocols has also been an area of significant research. organic-chemistry.org

Studies on the analogous compound, 3,5-dibromo-2,6-dichloropyridine, have demonstrated that Sonogashira coupling is a viable method for the chemoselective synthesis of alkynylpyridines. researchgate.netrsc.org This suggests that this compound can be selectively functionalized at the C3 and C5 positions with various terminal alkynes. Optimized conditions can provide access to mono- or di-alkynylated products in good yields. rsc.org This reaction is valuable for constructing complex molecular architectures found in pharmaceuticals, natural products, and materials science. gold-chemistry.orgnih.gov

Table 4: Typical Conditions for Sonogashira Coupling of Dihalopyridines Data based on reactions with 3,5-dibromo-2,6-dichloropyridine.

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Product |

| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | Mono- or di-alkynyl pyridine |

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide to form a carbon-carbon bond. nih.govnih.gov Organozinc reagents are generally more reactive than organoboranes and organostannanes but less reactive than organolithium or Grignard reagents, offering a good balance of reactivity and functional group tolerance. nih.gov

This reaction can be applied to this compound for the introduction of alkyl, aryl, or vinyl substituents. The required organozinc reagents can be prepared via transmetalation from the corresponding organolithium or Grignard reagents, or by the direct insertion of activated zinc into an organic halide. nih.govresearchgate.net The subsequent palladium-catalyzed coupling with this compound would proceed under relatively mild conditions. The reaction offers a powerful tool for C-C bond formation, particularly when other methods may be unsuitable due to substrate limitations or harsh reaction conditions. nih.gov

Table 5: Components for a Negishi-like Coupling Reaction

| Component | Description | Examples |

| Electrophile | Aryl or vinyl halide | This compound |

| Nucleophile | Organozinc reagent | R-ZnX (prepared from R-Li or R-MgX) researchgate.net |

| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, Pd₂(dba)₃ nih.govresearchgate.net |

| Solvent | Ethereal solvents | THF, Dioxane |

Palladium-Catalyzed Coupling Reactions

Investigations into Site-Selective Cross-Coupling in Multiply Halogenated Pyridines

The site-selective functionalization of polyhalogenated pyridines is a key strategy for the synthesis of complex substituted heterocycles. In palladium-catalyzed cross-coupling reactions, the regioselectivity is often dictated by the position of the halogen relative to the nitrogen atom and the nature of other substituents on the ring. For many dihalopyridines, the oxidative addition of the palladium catalyst tends to occur preferentially at the C2 or C6 position, which is alpha to the ring nitrogen nih.gov.

However, the substitution pattern of this compound presents a unique case. Research on the closely related compound, 3,5-dibromo-2,6-dichloropyridine, has shown that sequential Suzuki-Miyaura coupling reactions proceed first at the C3 and C5 positions, followed by reaction at the C2 and C6 positions nih.gov. This suggests that the bromine atoms at the 3 and 5 positions of the pyridine ring are more reactive in this context than the chlorine atoms at the 2 and 6 positions. By analogy, it is plausible that this compound would also exhibit preferential reactivity at the C3 and C5 bromine positions in similar cross-coupling reactions.

Further insight can be gained from studies on 3,4,5-tribromo-2,6-dimethylpyridine, where Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids showed a specific order of substitution, allowing for the isolation of mono-, di-, and tri-arylated products nih.govresearchgate.net. This highlights the potential for controlled, stepwise functionalization of polybrominated pyridines. Additionally, regioselective Suzuki-Miyaura cross-coupling has been successfully demonstrated on N-(3,5-Dibromo-2-pyridyl)piperazines, yielding 3-aryl-5-bromo derivatives, further supporting the feasibility of selective reactions at the C3 and C5 positions of a dibrominated pyridine core researchgate.net.

Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of a Related Polyhalogenated Pyridine

| Substrate | Coupling Partner | Catalyst System | Major Product(s) | Reference |

|---|---|---|---|---|

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Mono-, di-, and tri-arylated derivatives | nih.govresearchgate.net |

| N-(3,5-Dibromo-2-pyridyl)piperazine | Arylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-Aryl-5-bromo-2-(piperazin-1-yl)pyridine derivatives | researchgate.net |

Note: This table presents data for compounds structurally related to this compound to infer potential reactivity.

Copper-Mediated Coupling Reactions (e.g., in combination with palladium catalysis)

Copper-mediated coupling reactions, particularly the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds, including C-O, C-S, and C-N linkages with aryl halides wikipedia.org. These reactions traditionally require stoichiometric amounts of copper and high temperatures, though modern protocols have been developed that use catalytic copper, often in conjunction with palladium wikipedia.org.

The Goldberg reaction, a copper-catalyzed C-N coupling, is an effective method for the amination of aryl halides wikipedia.org. For a substrate like this compound, a copper-catalyzed reaction with an amine could potentially lead to the substitution of one or both bromine atoms. The reaction's success and regioselectivity would likely depend on the specific amine and the reaction conditions employed. The presence of the electron-donating ethoxy groups might necessitate carefully optimized conditions to achieve efficient coupling.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for halogenated pyridines, particularly when the halogen is positioned ortho or para to an electron-withdrawing group. In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing feature. However, the presence of two electron-donating ethoxy groups at the 2 and 6 positions would tend to deactivate the ring towards nucleophilic attack, making these reactions more challenging compared to pyridines bearing electron-withdrawing substituents.

Reactions with Alkoxides (e.g., Sodium Ethylate)

The reaction of halogenated pyridines with alkoxides can lead to the formation of alkoxy-substituted pyridines. For this compound, a reaction with sodium ethylate (sodium ethoxide) would involve the displacement of a bromide ion by an ethoxide ion. Based on studies of related bromo-diethoxypyridine isomers, such as the reaction of 2,6-dibromo-3,5-diethoxypyridine with sodium ethylate, it is known that nucleophilic substitution can occur, although the specific conditions and outcomes for the 3,5-dibromo isomer have not been detailed in available literature researchgate.net. The success of such a reaction would likely require forcing conditions due to the electronic character of the substrate.

Cyanation Reactions (e.g., with Cuprous Cyanide)

The introduction of a cyano group onto an aromatic ring can be achieved through reaction with a cyanide salt, often mediated by a transition metal like copper. The Rosenmund-von Braun reaction, which uses cuprous cyanide (CuCN), is a classic method for the cyanation of aryl halides. Research on the reactivity of bromo-diethoxypyridine derivatives has included investigations into the action of cuprous cyanide researchgate.net. While specific results for this compound are not documented, it is conceivable that under appropriate thermal conditions, one or both of the bromine atoms could be displaced by a cyanide group.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom wikipedia.org. However, the presence of strongly activating groups, such as the two ethoxy substituents in this compound, can significantly enhance the ring's nucleophilicity and facilitate electrophilic attack.

Regioselective Nitration of Diethoxypyridine Derivatives

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution masterorganicchemistry.commasterorganicchemistry.com. The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents. Alkoxy groups are strong activating, ortho-, para-directing groups wikipedia.org.

In the case of the parent compound, 3,5-diethoxypyridine (B3066971), experimental work has shown that mononitration occurs selectively at the 2-position researchgate.netresearchgate.net. Further nitration leads to the formation of 3,5-diethoxy-2,6-dinitropyridine researchgate.netresearchgate.net. This indicates a strong directing effect of the ethoxy groups towards the positions ortho to them (C2, C4, and C6). The observed selectivity for the C2 (and C6) position over the C4 position is likely influenced by the pyridine nitrogen. For this compound, the C4 position is the only available site for substitution. The bromine atoms at C3 and C5 are deactivating, meta-directing groups, which would also favor substitution at the C4 position (meta to both bromines). Therefore, it is highly probable that the electrophilic nitration of this compound would occur regioselectively at the C4 position.

Table 2: Regioselectivity in the Nitration of 3,5-Diethoxypyridine

| Substrate | Reagents | Product(s) | Reference |

|---|---|---|---|

| 3,5-Diethoxypyridine | Nitrating agent | 3,5-Diethoxy-2-nitropyridine | researchgate.netresearchgate.net |

| 3,5-Diethoxy-2-nitropyridine | Nitrating agent | 3,5-Diethoxy-2,6-dinitropyridine | researchgate.netresearchgate.net |

Note: This table provides experimental data for the parent diethoxypyridine to predict the regioselectivity for the title compound.

Halogen Dance Reactions and Positional Isomerization

The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and halogenation-deprotonation steps, driven by the formation of a thermodynamically more stable carbanionic intermediate. wikipedia.org For substituted dihalopyridines, such as this compound, a halogen dance reaction could potentially lead to positional isomers.

The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which abstracts a proton from the pyridine ring. clockss.orgresearchgate.net The position of deprotonation is influenced by the directing effects of the substituents. In the case of this compound, the ethoxy groups at positions 2 and 6 are ortho-directing, while the bromine atoms at positions 3 and 5 are also ortho-directing. The most acidic proton is likely at the C4 position, situated between the two bromine atoms. Deprotonation at this position would lead to a lithiated intermediate.

This intermediate can then undergo a series of halogen-metal exchange reactions with other molecules of the starting material or rearranged intermediates, leading to the migration of a bromine atom. wikipedia.org The ultimate product distribution is governed by the relative thermodynamic stabilities of the possible isomers. The migration of a bromine atom from the C3 or C5 position to the C4 position could be envisioned, leading to the formation of 3,4-dibromo or 4,5-dibromo isomers, although the specific outcome for this compound would require experimental verification.

Factors influencing the halogen dance and positional isomerization include the choice of base, reaction temperature, and the presence of electrophiles. wikipedia.org A summary of typical conditions for halogen dance reactions on brominated pyridines is presented in Table 1.

| Parameter | Condition | Effect on Reaction |

| Base | Strong, non-nucleophilic bases (e.g., LDA, LiTMP) | Initiates the reaction by deprotonation. |

| Temperature | Low temperatures (e.g., -78 °C to -40 °C) | Often required to control the reaction and prevent side reactions. |

| Solvent | Aprotic polar solvents (e.g., THF, diethyl ether) | Solubilizes the reagents and intermediates. |

| Reaction Time | Varies from minutes to several hours | Depends on the substrate and reaction conditions. |

This table presents generalized conditions for halogen dance reactions on substituted pyridines and is intended to be illustrative for the potential reactivity of this compound.

Derivatization for Polycyclic and Oligomeric Architectures (e.g., 2,2'-Dipyridyl Derivatives from 2,6-Dibromo-3,5-diethoxypyridine)

The bromine atoms on this compound serve as versatile handles for the construction of more complex molecular architectures, including polycyclic systems and oligomers. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the carbon-bromine bond. nih.govpreprints.org

While the prompt mentions the formation of 2,2'-dipyridyl derivatives from 2,6-Dibromo-3,5-diethoxypyridine, it is important to clarify that 2,2'-dipyridyl (or bipyridine) structures are typically formed through the coupling of two pyridine units. nih.govlboro.ac.uk Therefore, this compound could undergo a homocoupling reaction to produce a symmetrically substituted 2,2'-bipyridine (B1663995) derivative.

Various catalytic systems can be employed for such transformations, including nickel- and palladium-based catalysts. researchgate.netorganic-chemistry.org For instance, Negishi-type cross-coupling reactions, which involve the use of organozinc reagents, are effective for the synthesis of substituted 2,2'-bipyridines from 2-halopyridines. researchgate.netorganic-chemistry.org Similarly, Ullmann-type homocoupling reactions, often mediated by copper or nickel complexes, can be used to dimerize halopyridines. lboro.ac.uk

The general approach would involve the treatment of this compound with a suitable catalyst and, in the case of homocoupling, a reducing agent to generate the active catalytic species. The reaction would result in the formation of a new carbon-carbon bond between the C2 positions of two pyridine rings, yielding a 3,3',5,5'-tetrabromo-2,2',6,6'-tetraethoxy-2,2'-bipyridine derivative. This resulting bipyridine could then serve as a scaffold for further functionalization or as a ligand for the construction of coordination polymers and other supramolecular assemblies.

Beyond dimerization, the bromine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce different aromatic or acetylenic units, leading to the formation of extended polycyclic and oligomeric structures. nih.gov The specific reaction conditions and outcomes would depend on the chosen catalytic system and coupling partners. Table 2 outlines representative conditions for the synthesis of 2,2'-bipyridines from 2-halopyridines.

| Coupling Reaction | Catalyst | Reagents | Typical Yield (%) |

| Negishi Homocoupling | NiCl₂(PPh₃)₂ | Zn, PPh₃ | 70-90 |

| Ullmann Homocoupling | CuI, Pd(OAc)₂ | Base (e.g., K₂CO₃) | 60-85 |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Pyridine-2-boronic acid, Base | 75-95 |

This table provides examples of reaction conditions for the synthesis of 2,2'-bipyridines from 2-halopyridines and is intended to illustrate potential synthetic routes for the derivatization of this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of compounds. Infrared (IR) spectroscopy probes the vibrational modes of molecules, allowing for the identification of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions between different energy levels within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. For 3,5-Dibromo-2,6-diethoxypyridine, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the pyridine (B92270) ring, the ethoxy substituents, and the carbon-bromine bonds.

The primary vibrational modes anticipated for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl groups (-CH₂CH₃) are expected in the 2850-3000 cm⁻¹ region.

Aromatic C-H Stretching: The single C-H bond on the pyridine ring (at position 4) would typically show a stretching vibration above 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring typically appear in the 1400-1600 cm⁻¹ region. However, studies on analogous substituted 2-methoxypyridines suggest that these compounds often lack prominent absorption bands above 1600 cm⁻¹. rsc.org

C-O-C Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the aryl-alkyl ether linkages (Ar-O-Et) are expected in the 1250-1000 cm⁻¹ range.

C-Br Stretching: The stretching vibrations for the carbon-bromine bonds are expected to appear in the lower frequency "fingerprint region" of the spectrum, typically between 600 and 500 cm⁻¹.

The table below summarizes the expected IR absorption bands and their corresponding vibrational assignments for this compound.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy Groups) |

| 1580-1450 | C=C and C=N Stretch | Pyridine Ring Skeleton |

| 1450-1380 | C-H Bend | Aliphatic (Ethoxy Groups) |

| 1260-1200 | Ar-O-C Asymmetric Stretch | Aryl Ether |

| 1100-1020 | Ar-O-C Symmetric Stretch | Aryl Ether |

| 600-500 | C-Br Stretch | Bromo Substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. rsc.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The pyridine ring constitutes the primary chromophore. Its electronic absorption is influenced by the attached substituents (auxochromes). The ethoxy groups (-OEt) and bromine atoms (-Br) both possess lone pairs of electrons and can participate in n → π* transitions and also modify the π → π* transitions of the pyridine ring. The electronic spectra of substituted 2-methoxypyridines, which are structurally similar, show absorption maxima at considerably shorter wavelengths than their corresponding 2-hydroxypyridine (B17775) counterparts, confirming the ether linkage. rsc.org

The expected electronic transitions for this compound are detailed in the table below.

| Transition Type | Description | Expected Wavelength Range (nm) |

| π → π | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the pyridine ring. | 200-300 |

| n → π | Involves the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. These are typically weaker than π → π* transitions. | 270-350 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a monochromatic beam of X-rays. ekb.egrsc.org The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom, defining the molecule's structure. ekb.eg

A search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature did not yield a publicly available crystal structure for this compound. An SCXRD analysis would provide critical data, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles within the Pyridine Ring and Substituents

The geometric parameters derived from an X-ray crystal structure—bond lengths, bond angles, and torsional (dihedral) angles—quantitatively describe the molecular architecture. In the absence of a specific crystal structure for this compound, the expected values can be inferred from standard values and data for analogous structures.

The pyridine ring is expected to be essentially planar. The ethoxy groups introduce conformational flexibility due to rotation around the C-O bonds. The table below presents typical or expected values for the key geometric parameters of the molecule.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 Å | |

| C=N (Pyridine) | ~1.34 Å | |

| C=C (Pyridine) | ~1.39 Å | |

| C-O (Aryl Ether) | ~1.37 Å | |

| O-C (Ethyl) | ~1.43 Å | |

| C-C (Ethyl) | ~1.52 Å | |

| Bond Angles (°) | ||

| C-C-Br | ~120° | |

| C-N-C (Pyridine) | ~117° | |

| C-C-C (Pyridine) | ~120° | |

| C-O-C (Ether) | ~118° | |

| Torsional Angles (°) | ||

| C(ring)-C(ring)-O-C(ethyl) | Variable (defines ethoxy conformation) |

Conformational Analysis and Molecular Packing

Conformational analysis describes the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational feature is the orientation of the two ethoxy groups relative to the plane of the pyridine ring. These orientations are defined by the C(ring)-C(ring)-O-C(ethyl) torsional angles. The ethyl groups may lie in the plane of the pyridine ring or be twisted out of the plane to minimize steric hindrance with the adjacent bromo substituents and with each other.

Molecular packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a balance of intermolecular forces. For this compound, the dominant forces would be:

Van der Waals Forces: General attractive forces between molecules.

Dipole-Dipole Interactions: Arising from the polar C-Br, C-O, and C-N bonds.

Halogen Bonding: Potential attractive interactions between a bromine atom (as a Lewis acid) and the nitrogen atom of a neighboring molecule (as a Lewis base), which could be a significant structure-directing force.

π-π Stacking: Interactions between the electron clouds of adjacent pyridine rings, which could lead to stacked or offset arrangements.

Without a crystal structure, the specific packing motif and the exact nature of the intermolecular contacts remain speculative.

Investigation of Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is directed by a subtle interplay of various non-covalent interactions. While direct crystallographic studies on this specific compound are not widely reported, the behavior of analogous brominated and alkoxy-substituted aromatic systems provides a strong basis for understanding its potential intermolecular contacts. These include halogen bonding, π-stacking, and C-H···Br interactions.

Halogen Bonding: The bromine atoms at the 3 and 5 positions of the pyridine ring are potential halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. mdpi.com The strength of this interaction generally increases with the polarizability of the halogen, making bromine a significant participant. mdpi.com In structures containing dibrominated aromatic rings, Br···Br contacts and interactions with other Lewis basic sites, such as nitrogen atoms in adjacent pyridine rings (N···Br), are anticipated. mdpi.comresearchgate.net For instance, the self-assembly of dibromotetrafluorobenzenes with dipyridyl derivatives is driven by N···Br halogen bonds, forming one-dimensional infinite chains. researchgate.net It is therefore highly probable that this compound engages in similar halogen bonding, either with the nitrogen atom of a neighboring molecule or through Br···Br interactions, contributing significantly to the stability of its crystal lattice.

π-Stacking: The pyridine ring, being an aromatic system, can participate in π-stacking interactions. These interactions are influenced by the electronic nature of the substituents. The presence of electron-donating ethoxy groups and electron-withdrawing bromine atoms on the pyridine ring of this compound creates a complex electronic environment that modulates its π-stacking behavior. Theoretical studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can enhance π+-π+ stacking interactions. nih.gov Conversely, in neutral systems, the quadrupolar moment of the aromatic ring is key. The specific geometry of stacking (e.g., parallel-displaced or T-shaped) will be a result of balancing electrostatic and dispersion forces. Studies on other substituted pyridines confirm that π-stacking is a critical factor in their solid-state packing. nih.govrsc.org

Advanced Spectroscopic Data Analysis Methodologies (e.g., Chemometrics)

The complexity of spectroscopic data obtained from molecules like this compound often necessitates the use of advanced data analysis techniques, such as chemometrics, to extract meaningful chemical information. Chemometrics employs multivariate statistical methods to analyze large and complex datasets, revealing underlying patterns and relationships that are not apparent from a simple inspection of the data.

For a substituted pyridine like this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) coupled with chromatography would produce large datasets. Chemometric methods are invaluable for processing and interpreting this data.

Multivariate Analysis of Spectroscopic Data: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are central to the chemometric analysis of spectroscopic data. pnnl.gov PCA can be used to reduce the dimensionality of the data, for example, from a full NMR spectrum to a few principal components that capture the most significant variance, making it easier to visualize relationships between different samples or batches of the compound. r-project.org

In the context of NMR spectroscopy of pyridine derivatives, multivariate methods have been successfully applied. For instance, multivariate image analysis has been used to develop quantitative structure-property relationship (QSPR) models for predicting ¹³C-NMR chemical shifts in monosubstituted pyridines. nih.gov This approach could be adapted to analyze the complex NMR spectra of this compound, potentially correlating subtle spectral shifts with structural or conformational changes. Furthermore, the combination of 2D NMR techniques, like HSQC, with multivariate analysis has proven powerful for analyzing complex mixtures and understanding the chemical composition of materials containing various substituted aromatic compounds. diva-portal.org

Chromatography-Mass Spectrometry Data Analysis: When analyzing this compound using techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS), chemometrics can be employed to deconvolve the complex data. Studies on hydroxypyridines have demonstrated the use of chemometric methods to align and process data from multiple detectors, allowing for the identification and quantification of analytes even in the presence of overlapping signals. nih.gov Such an approach would be highly beneficial for purity assessments and stability studies of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density, which provides access to its energy and other properties. For a substituted pyridine (B92270) like 3,5-Dibromo-2,6-diethoxypyridine, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can yield highly detailed information. nih.gov

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. For this compound, these calculations would predict the bond lengths, bond angles, and dihedral angles that define its shape. The pyridine ring is expected to be largely planar, with the bromine atoms and the oxygen atoms of the ethoxy groups lying in or close to the plane of the ring.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The electron-withdrawing bromine atoms and the electron-donating ethoxy groups would significantly influence the electronic landscape of the pyridine ring. The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's kinetic stability and electronic excitation properties. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.88 Å |

| C-O Bond Length | ~1.36 Å |

| C-N-C Angle | ~117° |

| C-C-Br Angle | ~121° |

| C-C-O Angle | ~125° |

| C-O-C-C Dihedral Angle | Variable (Conformational) |

| Note: These values are illustrative and represent typical bond lengths and angles for similar structures calculated using DFT methods. |

DFT calculations are instrumental in predicting spectroscopic properties that are crucial for molecular characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). chemjournal.kzredalyc.org The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. The electron density around each nucleus, influenced by the bromine and ethoxy substituents, will determine its specific chemical shift.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic positions yields the force constants for molecular vibrations. researchgate.net From these, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculated frequencies help in assigning the various stretching, bending, and torsional modes of the molecule, such as the C-Br stretches, C-O-C stretches of the ethoxy groups, and pyridine ring vibrations. nih.gov

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (H4 of pyridine) | ~7.5 - 8.0 ppm |

| ¹³C NMR (C3/C5-Br) | ~110 - 115 ppm |

| ¹³C NMR (C2/C6-OEt) | ~155 - 160 ppm |

| IR Freq. (Pyridine Ring Stretch) | ~1550 - 1600 cm⁻¹ |

| IR Freq. (C-O Stretch) | ~1200 - 1250 cm⁻¹ |

| IR Freq. (C-Br Stretch) | ~550 - 650 cm⁻¹ |

| Note: These are estimated values based on typical ranges for similar functional groups and are highly dependent on the specific computational method and basis set used. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and crucial transition states, can be located.

The activation energy of a reaction step can be calculated as the energy difference between the transition state and the reactants. Comparing the activation energies of different possible pathways allows for the prediction of the most likely reaction mechanism. For instance, in studying a nucleophilic aromatic substitution reaction, DFT could be used to model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of a leaving group, elucidating the energetics of each step. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of two flexible ethoxy groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-O bonds of the ethoxy groups) and calculating the energy at each point, thereby generating a potential energy surface. tandfonline.comresearchgate.net

Prediction of Reactivity Descriptors and Selectivity Patterns

DFT provides a suite of reactivity descriptors that can predict how a molecule will interact with other reagents. These descriptors are derived from the electronic structure and are used to understand and predict chemical reactivity and selectivity. nih.govias.ac.in

Frontier Molecular Orbitals (HOMO and LUMO): The energy and localization of the HOMO indicate the molecule's ability to donate electrons and suggest the likely sites for electrophilic attack. Conversely, the LUMO's energy and location point to the molecule's ability to accept electrons and the probable sites for nucleophilic attack.

Fukui Functions: These functions provide a more detailed, atom-specific measure of reactivity, indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. psu.edu

Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, these descriptors would help predict, for example, the regioselectivity of further electrophilic aromatic substitution or the most acidic proton for deprotonation. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

Building Blocks for Supramolecular Architectures

The strategic placement of reactive sites on the 3,5-Dibromo-2,6-diethoxypyridine ring makes it a valuable component for the bottom-up construction of large, self-assembled molecular systems.

Design and Synthesis of Pyridine-Based Ligands (e.g., Terdentate, Bidentate Systems)

The presence of bromine atoms at the 2- and 6-positions of the pyridine (B92270) ring allows for targeted synthetic transformations to create multidentate ligands, which are crucial for coordination chemistry. A notable example is the synthesis of a bidentate ligand system directly from this compound. Research has shown that when 2,6-dibromo-3,5-diethoxypyridine is treated with ferric bromide and bromine, it undergoes a coupling reaction to form 6,6′-dibromo-3,3′,5,5′-tetraethoxy-2,2′-dipyridyl researchgate.net. This resulting 2,2'-dipyridyl (also known as bipyridine) derivative is a classic bidentate chelating ligand, capable of strongly binding to a single metal center through its two nitrogen atoms chemimpex.comtcichemicals.com.

The reactivity of the C-Br bonds also allows for the potential application of cross-coupling reactions, such as the Stille or Sonogashira reactions, to introduce other coordinating groups, thereby enabling the design of more complex terdentate or higher-order ligand systems uwindsor.calibretexts.orgwikipedia.org.

Construction of Metallosupramolecular Assemblies and Networks

Bidentate and terdentate ligands derived from pyridine are foundational in the field of metallosupramolecular chemistry, where they are used to direct the self-assembly of metal ions into discrete, complex architectures like cages, rings, or extended coordination polymers tandfonline.comrsc.orgnih.govrsc.org. The bidentate ligand 6,6′-dibromo-3,3′,5,5′-tetraethoxy-2,2′-dipyridyl, synthesized from this compound, is an ideal candidate for constructing such assemblies researchgate.net. By coordinating with various transition metal ions (e.g., silver(I), palladium(II), copper(I)), these types of ligands can form predictable and stable structures driven by the coordination geometry of the metal ion tandfonline.comrsc.orgnih.gov. The specific angles and rigidity of the bipyridyl unit guide the formation of these intricate superstructures.

Integration into Dendritic and Polymeric Frameworks

Dendritic polymers are highly branched, three-dimensional macromolecules with a vast number of functional end groups nih.govnih.govresearchgate.net. The structure of this compound, with its two reactive bromine sites, makes it a suitable candidate to act as a core or branching unit in the synthesis of dendritic materials researchgate.net. Through sequential reactions, typically involving palladium-catalyzed couplings, dendritic wedges can be attached at the 2- and 6-positions, allowing for the generational growth of a dendrimer. This approach enables the creation of complex, nanoscale architectures where the pyridine unit is embedded within a larger, functional polymeric framework.

Precursors for Organic Electronic Materials

The electronic characteristics of the this compound unit make it an intriguing candidate for incorporation into semiconducting organic materials designed for applications in electronics.

Synthesis of Semiconducting Oligomers and Polymers for OFETs and OSCs

The synthesis of conjugated polymers for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs) often relies on the polymerization of di-halogenated aromatic or heteroaromatic monomers rsc.orgiastate.edu. This compound fits this role perfectly as a monomer for palladium-catalyzed cross-coupling reactions such as the Stille and Sonogashira couplings libretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.org.

These polymerization methods allow for the formation of carbon-carbon bonds at the 2- and 6-positions of the pyridine ring, incorporating it into a long, conjugated polymer backbone. For example, a Stille coupling reaction could polymerize this compound with an organotin comonomer, while a Sonogashira coupling could be used to introduce alkyne linkages into the polymer chain uwindsor.caorganic-chemistry.orgresearchgate.net. Such polymers are the active materials in OFETs and the donor or acceptor components in the active layer of OSCs researchgate.netspie.org. The use of similar dibromo-bipyridine building blocks has been documented in the synthesis of functional materials for photovoltaics and organic light-emitting diodes (OLEDs) nih.gov.

Modification of Electronic Properties and Charge Transport Characteristics

The incorporation of the 3,5-diethoxy-pyridine moiety into a conjugated polymer is expected to significantly influence the material's electronic properties and charge transport capabilities. The key structural features and their expected effects are detailed in the table below.

| Structural Feature | Expected Electronic Effect | Impact on Charge Transport |

| Pyridine Ring (Nitrogen Atom) | The nitrogen atom is electron-withdrawing, which tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This can improve electron injection and transport. | A lower LUMO can enhance n-type (electron) transport characteristics. |

| Ethoxy Groups (-OEt) | The oxygen lone pairs of the ethoxy groups are electron-donating, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). | A higher HOMO level facilitates hole injection from common electrodes and is desirable for p-type (hole) transport. |

| Combined Effect | The combination of an electron-withdrawing ring and electron-donating substituents can reduce the polymer's band gap (the HOMO-LUMO gap), allowing it to absorb a broader range of light, which is beneficial for solar cells. | Efficient charge transport relies on the ordered packing of polymer chains. The rigid pyridine unit can promote a planar backbone, potentially leading to better π-stacking and improved charge mobility monash.edunih.govresearchgate.net. |

By tuning the comonomer used in polymerization with this compound, the electronic properties can be further refined to optimize performance in specific devices like OFETs or OSCs.

Development of Polymers and Coatings with Tailored Properties

There is currently a lack of specific studies detailing the incorporation of this compound into polymers or coatings to achieve tailored properties. In principle, dihalogenated aromatic compounds can serve as monomers or cross-linking agents in the synthesis of specialty polymers. The bromine atoms on the pyridine ring could potentially be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build a polymer backbone. The ethoxy groups could influence the solubility and processing characteristics of the resulting polymer. However, without specific research, any discussion on its role in creating polymers with, for example, specific thermal, optical, or mechanical properties remains speculative.

Intermediates in the Synthesis of Complex Organic Molecules

The utility of this compound as an intermediate in the synthesis of complex organic molecules is not well-documented in accessible scientific literature. Generally, poly-substituted pyridines are valuable building blocks in organic synthesis. The bromine atoms can be selectively replaced or functionalized through various reactions, including lithiation-substitution, cross-coupling reactions, and nucleophilic aromatic substitution, to introduce new functional groups. The diethoxy substitution pattern may direct or influence the reactivity of the bromine atoms. For instance, such a compound could theoretically serve as a precursor for the synthesis of more complex heterocyclic systems, ligands for metal catalysts, or biologically active molecules. However, there are no specific, published synthetic routes that prominently feature this compound as a key intermediate.

Future Research Directions and Potential Advancements

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 3,5-Dibromo-2,6-diethoxypyridine often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary focus of future research will be the development of more efficient and environmentally benign synthetic strategies. This includes the exploration of catalytic systems, such as transition metal catalysts, to achieve higher yields and selectivity under milder reaction conditions. Furthermore, the principles of green chemistry will be pivotal, encouraging the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous byproducts. Investigating alternative brominating agents that are less corrosive and easier to handle than traditional reagents is another key area of interest.

Exploration of Novel Reactivity Pathways and Selective Transformations

The reactivity of the bromine atoms at the 3 and 5 positions, as well as the ethoxy groups at the 2 and 6 positions, offers a rich landscape for chemical transformations. Future studies will likely focus on uncovering novel reactivity pathways and developing highly selective transformations. This could involve exploring "halogen dance" reactions, where the bromine atoms migrate to different positions on the pyridine (B92270) ring under specific conditions, leading to the formation of new isomers with unique properties. scribd.com Additionally, the selective functionalization of one bromine atom over the other, or the differential reactivity of the C-Br versus the C-O bonds, will be a significant area of investigation. Such selective transformations would provide access to a wider array of complex pyridine derivatives for various applications. Research has shown that the bromination of 3,5-diethoxypyridine (B3066971) can yield both the mono- and di-bromo derivatives, and this process can be reversible. researchgate.net

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly crucial in chemical research. Future investigations into this compound will benefit immensely from integrated computational and experimental approaches. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These theoretical insights can then guide the rational design of new experiments, helping to optimize reaction conditions and predict the outcomes of novel transformations. This integrated approach will accelerate the discovery of new applications and a deeper understanding of the fundamental properties of this compound.

Expansion of Applications in Emerging Fields of Materials Science

The unique electronic and structural features of the this compound scaffold make it a promising building block for advanced materials. Future research will likely explore its incorporation into various materials with tailored properties. For instance, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), where the pyridine core can influence charge transport and emission characteristics. Furthermore, the presence of bromine atoms allows for further functionalization, enabling the creation of porous organic polymers for applications in gas storage and separation. The versatility of this compound opens doors to its use in a wide range of emerging technologies within materials science.

Investigation of Hybrid Organic-Inorganic Materials Incorporating this compound Scaffolds

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionalities. researchgate.netnih.gov The this compound scaffold is an excellent candidate for creating novel hybrid materials. researchgate.netnih.gov The pyridine nitrogen and the oxygen atoms of the ethoxy groups can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials could exhibit interesting magnetic, catalytic, or luminescent properties. Moreover, the bromine atoms provide reactive handles for grafting the pyridine unit onto inorganic surfaces, such as silica (B1680970) or metal oxides, to create functionalized surfaces with tailored wettability, adhesion, or sensing capabilities. rsc.orgmdpi.com The investigation into these hybrid materials represents a significant frontier for the application of this compound. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.